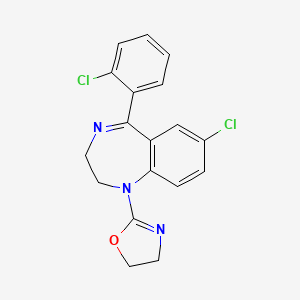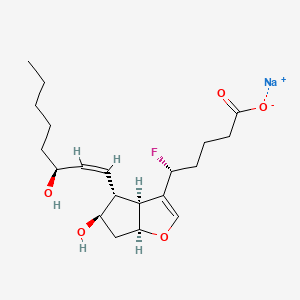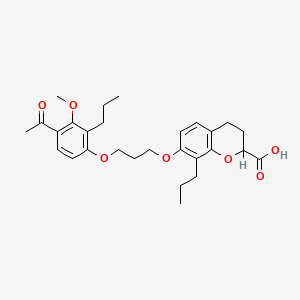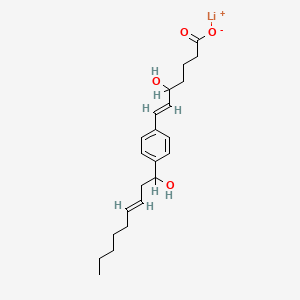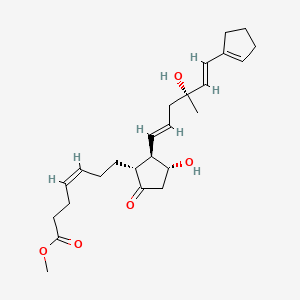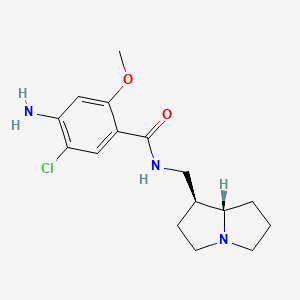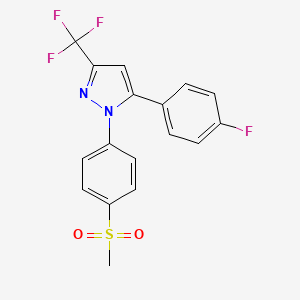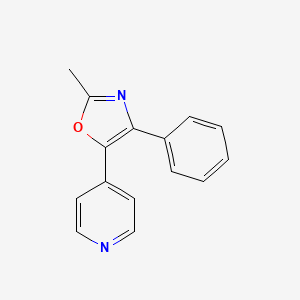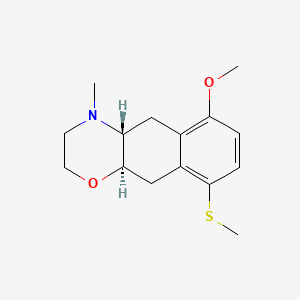
Sdz-nvi-085
Overview
Description
SDZ-NVI-085: is a compound known for its central nervous system stimulatory effects. It primarily acts through the alpha-1 adrenoceptor subtype and has been noted for its anti-cataplexy and anti-stroke activities. Additionally, this compound has significant alertness effects and can be used to study various types of excessive sleepiness .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of SDZ-NVI-085 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of a naphthoxazine structure .
Industrial Production Methods: : Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring purity, and implementing cost-effective methods for large-scale production. The specific details of industrial production methods are not publicly available .
Chemical Reactions Analysis
Types of Reactions: : SDZ-NVI-085 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the methoxy and methylthio groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
SDZ-NVI-085 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of alpha-1 adrenoceptor agonists.
Biology: Investigated for its effects on central nervous system activity and its potential therapeutic applications.
Medicine: Explored for its anti-cataplexy and anti-stroke activities, as well as its potential use in treating excessive sleepiness.
Industry: Potential applications in the development of new pharmaceuticals targeting central nervous system disorders .
Mechanism of Action
SDZ-NVI-085 exerts its effects primarily through the alpha-1 adrenoceptor subtype. It acts as an agonist, stimulating these receptors and leading to increased central nervous system activity. This results in enhanced alertness and potential therapeutic effects against cataplexy and stroke. The molecular targets and pathways involved include the activation of alpha-1 adrenoceptors, which are linked to various signaling pathways in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Phenylephrine: Another alpha-1 adrenoceptor agonist used as a decongestant and to increase blood pressure.
Methoxamine: An alpha-1 adrenoceptor agonist used to treat hypotension.
Oxymetazoline: A selective alpha-1 adrenoceptor agonist used as a nasal decongestant
Uniqueness of SDZ-NVI-085: : this compound is unique due to its specific structure and its potent effects on the central nervous system. Unlike other alpha-1 adrenoceptor agonists, it has been specifically noted for its anti-cataplexy and anti-stroke activities, making it a valuable compound for research in these areas .
Properties
CAS No. |
104195-17-7 |
|---|---|
Molecular Formula |
C15H21NO2S |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(4aR,10aR)-6-methoxy-4-methyl-9-methylsulfanyl-2,3,4a,5,10,10a-hexahydrobenzo[g][1,4]benzoxazine |
InChI |
InChI=1S/C15H21NO2S/c1-16-6-7-18-14-9-11-10(8-12(14)16)13(17-2)4-5-15(11)19-3/h4-5,12,14H,6-9H2,1-3H3/t12-,14-/m1/s1 |
InChI Key |
SLMAGYSTRWJTMF-TZMCWYRMSA-N |
Isomeric SMILES |
CN1CCO[C@H]2[C@H]1CC3=C(C=CC(=C3C2)SC)OC |
SMILES |
CN1CCOC2C1CC3=C(C=CC(=C3C2)SC)OC |
Canonical SMILES |
CN1CCOC2C1CC3=C(C=CC(=C3C2)SC)OC |
Appearance |
Solid powder |
| 104195-17-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-methylthio-2H-naphth(2,3-b)-1,4-oxazine SDZ NVI 085 SDZ NVI-085 SDZ-NVI-085 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


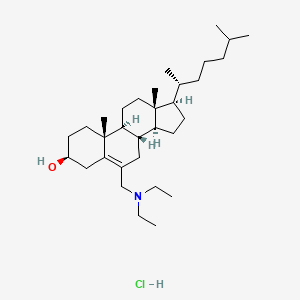
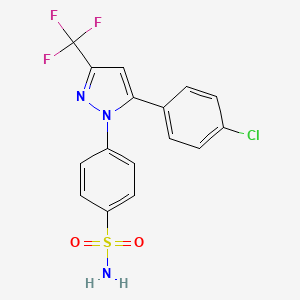
![Benzoic acid,4-[2-[(1-methyl-5-nitro-1H-imidazol-2-yl)thio]ethoxy]-, sodium salt (1:1)](/img/structure/B1680859.png)
![7-[3-hydroxy-2-[(E)-3-hydroxy-3-methylnon-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1680860.png)
![Methyl 7-[3-hydroxy-2-(3-hydroxy-3-methyl-4-phenoxybut-1-ynyl)-5-oxocyclopentyl]heptanoate](/img/structure/B1680861.png)
